molecular formula C10H8BrNOS B1443377 (2-(2-Bromophenyl)thiazol-4-yl)methanol CAS No. 885280-50-2

(2-(2-Bromophenyl)thiazol-4-yl)methanol

Cat. No.: B1443377
CAS No.: 885280-50-2
M. Wt: 270.15 g/mol
InChI Key: CIOLAHDDPDJXGN-UHFFFAOYSA-N
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Description

(2-(2-Bromophenyl)thiazol-4-yl)methanol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group attached to the thiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Bromophenyl)thiazol-4-yl)methanol typically involves the reaction of 2-bromobenzaldehyde with thioamide under specific conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The resulting thiazole derivative is then subjected to reduction using a reducing agent like sodium borohydride to obtain the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Bromophenyl)thiazol-4-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.

Major Products

    Oxidation: 2-(2-Bromophenyl)thiazol-4-carboxylic acid.

    Reduction: (2-Phenylthiazol-4-yl)methanol.

    Substitution: 2-(2-Aminophenyl)thiazol-4-yl)methanol.

Scientific Research Applications

(2-(2-Bromophenyl)thiazol-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(2-Bromophenyl)thiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in its potential anticancer application, the compound may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • (2-(4-Bromophenyl)thiazol-4-yl)methanol
  • (2-(4-Fluorophenyl)thiazol-4-yl)methanol
  • (2-(4-Chlorophenyl)thiazol-4-yl)methanol

Uniqueness

(2-(2-Bromophenyl)thiazol-4-yl)methanol is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional difference can result in variations in biological activity and chemical properties compared to its analogs .

Properties

IUPAC Name

[2-(2-bromophenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOLAHDDPDJXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733969
Record name [2-(2-Bromophenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-50-2
Record name [2-(2-Bromophenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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